PD173952

Übersicht

Beschreibung

PD-173952 is a potent Myt1 kinase inhibitor.

Wirkmechanismus

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the tyrosine protein kinase family, which plays a crucial role in cellular processes through signal transduction and cell expressions .

Mode of Action

The compound interacts with EGFR, inhibiting its activity . This inhibition is believed to be the primary mechanism of its anticancer activity . The specific role of steric, electrostatic, and hydrophobic fields of the compounds for anticancer activity has been derived by mathematical equations .

Biochemical Pathways

The inhibition of EGFR affects various downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation and survival . The disruption of these pathways leads to the inhibition of cancer cell growth .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been evaluated in silico . These evaluations help in understanding the compound’s bioavailability and potential for designing better derivatives with less toxicity .

Result of Action

The compound has shown potent activity against a variety of cancers, including colon, lung, and head and neck carcinoma . The inhibition of EGFR leads to the disruption of cell proliferation and survival pathways, resulting in the inhibition of cancer cell growth .

Biochemische Analyse

Biochemical Properties

The 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one compound’s inhibitory activity against EGFR kinase is believed to be the mechanism of its anticancer activity .

Cellular Effects

6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one has shown to have significant effects on various types of cells. It influences cell function by inhibiting EGFR, which impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one involves binding interactions with biomolecules, specifically EGFR. It exerts its effects at the molecular level by inhibiting EGFR, leading to changes in gene expression .

Biologische Aktivität

PD173952 is a synthetic compound classified as a pyridopyrimidinone, primarily recognized for its role as a selective inhibitor of Src family kinases. This compound has garnered attention in cancer research due to its ability to inhibit various cellular processes linked to tumor progression and metastasis. Its primary target is cyclin-dependent kinase 2 (CDK2), but it also effectively inhibits Src, Yes, and Fyn kinases, making it a significant candidate for therapeutic applications in oncology.

This compound exerts its biological effects through the inhibition of key signaling pathways that are crucial for cell proliferation and survival in cancer cells. It has been shown to:

- Inhibit Bcr-Abl-dependent cell growth : The compound demonstrates an IC50 value in the low nanomolar range (approximately 2–35 nM), indicating its potent inhibitory effects on Bcr-Abl signaling pathways, which are often implicated in chronic myeloid leukemia (CML) and other malignancies .

- Induce apoptosis and cell cycle arrest : Studies have reported that this compound can induce apoptosis in various cancer cell lines, including K562 cells, and cause cell cycle arrest, particularly in the G1 phase .

- Inhibit c-Kit autophosphorylation : This action further illustrates its potential in treating hematological malignancies where c-Kit plays a pivotal role .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:

- Potency Against Cancer Cell Lines : this compound has been characterized as a potent inhibitor of both Bcr-Abl and c-Kit receptor tyrosine kinases. In vitro studies have shown that it significantly inhibits cell growth in Bcr-Abl-dependent cell lines .

- Comparative Studies : When compared to other inhibitors such as Imatinib and PP1, this compound shows superior efficacy against certain cancer cell lines due to its multifaceted inhibition profile across various kinases .

Case Studies

Several case studies highlight this compound's effectiveness:

- Inhibition of Bcr-Abl and c-Kit : A study demonstrated that this compound inhibits Bcr-Abl-dependent growth effectively while also impacting c-Kit signaling pathways. The results indicated profound inhibition of cell proliferation in CML cell lines .

- Synergistic Effects with Other Inhibitors : Research has suggested that this compound may act synergistically with other kinase inhibitors like Imatinib, enhancing therapeutic outcomes in CML treatment .

Data Table: Comparison of Kinase Inhibitors

| Compound Name | Structure Similarity | IC50 (nM) | Biological Activity | Unique Features |

|---|---|---|---|---|

| This compound | Pyrido[2,3-d]pyrimidine | 2–35 | Inhibits Bcr-Abl and c-Kit | Selective for Src family kinases |

| Imatinib | Tyrosine kinase inhibitor | 1–10 | Targets Bcr-Abl specifically | First-line treatment for CML |

| PD180970 | Pyrido[2,3-d]pyrimidine | 500 | Induces apoptosis in K562 cells | Related structure with different potency |

| PP1 | Src inhibitor | >1000 | Selective for Src kinases | Less effective against Bcr-Abl |

Wissenschaftliche Forschungsanwendungen

2.1. Hematological Malignancies

PD173952 has shown promise in treating hematological malignancies, particularly those associated with Bcr-Abl signaling pathways. Studies have indicated that it can inhibit cell proliferation and induce apoptosis in K562 cells, a model for chronic myeloid leukemia (CML) . The compound's ability to inhibit c-Kit autophosphorylation further underscores its therapeutic potential in conditions where c-Kit is implicated.

2.2. Solid Tumors

In addition to hematological cancers, this compound's role as a Src kinase inhibitor suggests potential applications in solid tumors where Src kinases contribute to tumor growth and metastasis. Its selective inhibition of key signaling pathways involved in tumor biology positions it as a candidate for further clinical evaluation.

3.1. In Vitro Studies

In vitro studies have established this compound's efficacy against various cancer cell lines:

- K562 Cells : Demonstrated significant growth inhibition and apoptosis induction through Bcr-Abl signaling pathway interference.

- M07e Cells : Exhibited inhibited proliferation due to c-Kit autophosphorylation blockade.

These findings highlight this compound's potential as a dual-action agent targeting both Bcr-Abl and c-Kit pathways .

3.2. Clot Retraction Studies

Research has also explored this compound's effects on platelet function. A study demonstrated that it significantly reduced the rate of clot retraction when used alongside other Src inhibitors, indicating its broader implications in hematological functions beyond cancer therapy .

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| PD180970 | Pyrido[2,3-d]pyrimidine | Inhibits Bcr-Abl activity | More potent against K562 cells |

| Imatinib | Tyrosine kinase inhibitor | Targets Bcr-Abl specifically | First-line treatment for CML |

| PP1 | Src inhibitor | Selective for Src kinases | Less effective against Bcr-Abl |

| PP2 | Src inhibitor | Inhibits Src family kinases | Distinct structural features |

This compound exhibits unique potency across multiple kinase targets while maintaining selectivity towards specific pathways involved in cancer biology.

Eigenschaften

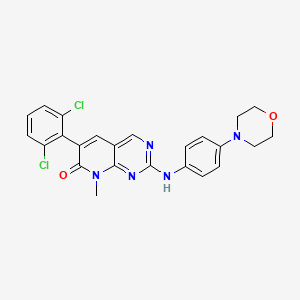

IUPAC Name |

6-(2,6-dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21Cl2N5O2/c1-30-22-15(13-18(23(30)32)21-19(25)3-2-4-20(21)26)14-27-24(29-22)28-16-5-7-17(8-6-16)31-9-11-33-12-10-31/h2-8,13-14H,9-12H2,1H3,(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZEJMVDCQZRHLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=CC=C3Cl)Cl)NC4=CC=C(C=C4)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00416167 | |

| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305820-75-1 | |

| Record name | PD-173952 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0305820751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD-173952 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17041 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00416167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-173952 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85GA4ESY8J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.